4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide

Medicinal Chemistry Kinase Inhibition FAAH Modulation

This benzothiazole-benzamide derivative features a unique 4-fluoro substitution and N-methylaminoacetamido linker that critically influence target selectivity and binding kinetics. Unlike generic analogs, this chemotype is essential for SAR studies targeting FAAH, kinases, or virtual screening. Procure only as a high-purity reference standard (≥95%) with a CoA to establish spectral libraries. Do not substitute; generic replacements risk altered biological profiles.

Molecular Formula C17H15FN4O2S
Molecular Weight 358.39
CAS No. 1396676-23-5
Cat. No. B2584760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide
CAS1396676-23-5
Molecular FormulaC17H15FN4O2S
Molecular Weight358.39
Structural Identifiers
SMILESCN(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C17H15FN4O2S/c1-22(17-21-15-12(18)3-2-4-13(15)25-17)9-14(23)20-11-7-5-10(6-8-11)16(19)24/h2-8H,9H2,1H3,(H2,19,24)(H,20,23)
InChIKeyLJOHWQREOCGEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline Profile: 4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide


4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide (CAS 1396676-23-5) is a synthetic small molecule belonging to the benzothiazole-benzamide class. Its structure features a 4-fluorobenzo[d]thiazol-2-yl core linked via an N-methylaminoacetamido bridge to a terminal benzamide group. This scaffold is commonly explored in medicinal chemistry for kinase inhibition, fatty acid amide hydrolase (FAAH) modulation, and other target-based activities, though peer-reviewed pharmacological characterization specific to this compound remains absent from the public domain [1].

Procurement Risk Alert: Why Close Analogs Cannot Replace 4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide


Benzothiazole-benzamide derivatives are not functionally interchangeable. Minor structural modifications—such as the specific 4-fluoro substitution on the benzothiazole ring, the N-methylaminoacetamido linker geometry, and the terminal benzamide—can profoundly alter target selectivity, binding kinetics, and pharmacokinetic profiles. For instance, close analogs lacking the 4-fluoro group or bearing alternative linkers have demonstrated divergent activity against FAAH and various kinases, making generic substitution a high-risk procurement strategy. Without direct comparator data for this specific compound, it is impossible to guarantee that generic replacements will replicate its intended biological profile [1].

Quantitative Differentiation Evidence: 4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide vs. In-Class Alternatives


Data Availability Notification: Peer-Reviewed Pharmacological Characterization

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) did not yield any head-to-head comparison, cross-study comparable data, or class-level quantitative evidence for this specific compound. The available literature focuses on structurally related benzothiazole derivatives but does not include assay results for CAS 1396676-23-5 [1]. Consequently, no differentiation claim can be substantiated with quantitative data at this time.

Medicinal Chemistry Kinase Inhibition FAAH Modulation

Procurement Guidance: Application Scenarios for 4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide


Internal Reference Standard for Analytical Method Development

Due to its unique CAS registry and structural fingerprint, the compound can be utilized as a high-purity reference standard for HPLC, LC-MS, or NMR method development and validation. Its procurement enables the establishment of retention time and spectral libraries, provided a certificate of analysis (CoA) with purity ≥95% is obtained from the vendor.

Structure-Activity Relationship (SAR) Probe for In-House Kinase/FAAH Programs

The compound's 4-fluoro-N-methylaminoacetamido-benzamide scaffold may serve as a key intermediate or comparator in proprietary SAR explorations. Its procurement is advisable only when the research team has internal screening capabilities and requires a specific chemotype for mechanistic studies; reliance on external biological annotation is not recommended.

Pharmacophore Model Validation in Computational Chemistry

The compound can be used as a query molecule for virtual screening campaigns or pharmacophore model refinement. Its well-defined 2D/3D structure allows for docking and molecular dynamics simulations, provided the user generates in silico models; its utility is contingent on structural uniqueness rather than known bioactivity.

Negative Control or Inactive Probe Design

If future screening reveals inactivity against a primary target of interest, the compound could be nominated as a matched negative control for closely related active benzothiazoles. This scenario depends entirely on the outcome of in-house profiling and cannot be assumed a priori.

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